2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties and potential biological activity. This compound is used in various fields, including drug discovery and material science.
Properties
IUPAC Name |
2-[4-(benzylcarbamoylamino)but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c20-18(23)16-10-4-5-11-17(16)25-13-7-6-12-21-19(24)22-14-15-8-2-1-3-9-15/h1-5,8-11H,12-14H2,(H2,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGWKPMWYNRKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of the benzylureido intermediate. The key steps include:
Formation of the Benzylureido Intermediate: This involves the reaction of benzylamine with an isocyanate to form the benzylureido group.
Alkyne Addition: The benzylureido intermediate is then reacted with an alkyne to form the but-2-yn-1-yl group.
Coupling with Benzamide: Finally, the but-2-yn-1-yl intermediate is coupled with benzamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzoic acid
- 2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzylamine
Uniqueness
2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific chemical structure, which imparts distinct properties and potential biological activities. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications.
Biological Activity
2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with other similar compounds.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a benzamide moiety linked to a but-2-yn-1-yl ether group. This unique configuration is believed to contribute to its biological properties.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction could lead to effects such as:
- Antimicrobial Activity : Potential inhibition of microbial growth.
- Anticancer Properties : Induction of apoptosis in cancer cells.
Comparative Biological Activity
To better understand the potential of this compound, a comparison with related compounds can provide insights into its effectiveness. The following table summarizes findings from related studies:
| Compound | Activity Type | Target Organisms | Efficacy |
|---|---|---|---|
| 2-Bromo-N-benzylbenzamide | Antifungal | Botrytis cinerea | 84.4% inhibition |
| 1,2,4-Oxadiazole Benzamides | Antifungal | Fusarium graminearum | Up to 83.6% inhibition |
| 2-(3-Benzylureido)-benzoic acid | Antimicrobial | Various bacteria | Moderate activity |
Case Studies
Several case studies have highlighted the potential of benzamide derivatives in drug discovery:
- Antiviral Activity : A study utilizing biological activity-based modeling identified several benzamide derivatives with antiviral properties against viruses like Zika and Ebola . Although not directly tested on this compound, these findings suggest a pathway for future research.
- Cancer Therapeutics : Research into similar compounds has demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . This indicates a potential avenue for exploring the anticancer properties of 2-((4-(3-Benzylureido)but-2-yn-1-yloxy)benzamide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
